2-Isopropoxybenzaldehyde

Beschreibung

Overview of Benzyl Aldehydes and Related Aromatic Compounds in Scientific Inquiry

Benzyl aldehydes and other aromatic compounds are foundational to organic chemistry and are integral to a multitude of scientific fields. ijrar.orgopenaccessjournals.com Aromatic compounds are characterized by a stable, cyclic, and planar structure with a conjugated system of pi electrons. openaccessjournals.com This structure, often exemplified by the benzene (B151609) ring, confers unique stability and reactivity. openaccessjournals.com

In medicinal chemistry, aromatic moieties are prevalent in pharmaceuticals, providing a rigid scaffold essential for binding to biological targets like proteins and nucleic acids. jocpr.com Their electronic and steric properties can be finely adjusted through chemical modifications to optimize drug efficacy, selectivity, and bioavailability. jocpr.com Aromatic compounds also play a crucial role in materials science, contributing to the development of polymers, plastics, and organic electronic devices such as OLEDs and organic photovoltaics. ijrar.org Furthermore, they are fundamental in the synthesis of natural products, agrochemicals, flavors, and fragrances. ijrar.orgox.ac.uk

Benzyl aldehydes, as a specific class of aromatic compounds, are distinguished by a formyl group (CHO) attached to the benzene ring. nih.gov They serve as versatile precursors in organic synthesis for creating more complex molecules through reactions like nucleophilic addition, oxidation, and reduction. smolecule.comsigmaaldrich.com

Significance of 2-Isopropoxybenzaldehyde in Contemporary Chemical Research

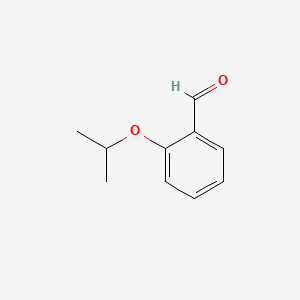

This compound (CAS No. 22921-58-0) is a significant compound in modern chemical research primarily due to its role as a key intermediate in the synthesis of advanced materials and catalysts. acs.orgchemicalbook.com Its molecular structure, C₁₀H₁₂O₂, consists of a benzaldehyde (B42025) core with an isopropoxy group (OCH(CH₃)₂) at the second position. chemical-suppliers.eunih.gov This substitution pattern influences its reactivity and makes it a valuable precursor for specific chemical transformations.

A notable application of this compound is in the synthesis of specialized catalysts. For instance, it is a crucial building block in the preparation of the nitro-substituted Hoveyda–Grubbs metathesis catalyst. acs.orgresearchgate.net Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, and the development of efficient and selective catalysts is an active area of research. researchgate.net The synthesis of 2-isopropoxy-5-nitrobenzaldehyde (B1313369), a derivative of this compound, is a key step in producing these advanced catalysts. acs.orgbeilstein-journals.org

The study of reactions involving this compound, such as its nitration, has also led to advancements in chemical engineering, particularly in the development of continuous flow microreactor systems for safer and more efficient chemical production. acs.orgresearchgate.net

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of this compound based on existing academic research. The scope is strictly limited to the chemical properties, synthesis, and research applications of this specific compound. This article will not discuss dosage, administration, or safety and adverse effect profiles. The aim is to present detailed research findings and data in a clear and organized manner, including the use of interactive data tables to present key chemical and physical properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 22921-58-0 |

| Boiling Point | 72-73 °C at 0.3 Torr |

| Density | 1.036 g/cm³ |

| Appearance | Yellow liquid |

| SMILES | CC(C)OC1=CC=CC=C1C=O |

| InChI Key | ZZJVNPRHHLLANO-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. chemicalbook.comchemical-suppliers.eunih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJVNPRHHLLANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290511 | |

| Record name | 2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-58-0 | |

| Record name | 22921-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 2 Isopropoxybenzaldehyde

Established Synthetic Routes to 2-Isopropoxybenzaldehyde

The traditional synthesis of this compound relies on well-understood organic reactions, primarily focusing on the formation of the ether linkage and the introduction of the aldehyde functional group. These methods are characterized by their starting material choices and the sequence of synthetic steps.

Starting Material Approaches

A potential, though less direct, pathway to an isoporpoxybenzaldehyde structure begins with 3-fluorophenol (B1196323) and isopropyl bromide. This approach would first involve the formation of an ether. The subsequent introduction of an aldehyde group at the 2-position relative to the isopropoxy group would require a directed ortho-metalation strategy. In this multi-step process, the isopropoxy group would direct a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at the adjacent ortho position. This lithiated intermediate can then be treated with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to install the aldehyde group. This method, while feasible, involves sensitive organometallic intermediates and stringent anhydrous conditions.

While distinct from this compound, the synthesis of the isomeric 2-propoxybenzaldehyde (B1295663) offers valuable insights into common synthetic strategies for alkoxybenzaldehydes. Key methods include:

Friedel-Crafts Alkylation/Formylation : The Friedel-Crafts reaction can introduce an alkyl or acyl group onto an aromatic ring. mt.com For instance, applying a Friedel-Crafts formylation to propoxybenzene (B152792) would involve an electrophilic aromatic substitution. mt.com However, the propoxy group is an ortho-, para-directing activator, which would lead to a mixture of 2-propoxybenzaldehyde and 4-propoxybenzaldehyde, necessitating a subsequent separation step.

Direct Propoxylation : A more direct and widely used method is the Williamson ether synthesis. This involves the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a propylating agent like 1-bromopropane (B46711) in the presence of a base (e.g., potassium carbonate). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, displacing the bromide to form the desired 2-propoxybenzaldehyde.

Reimer-Tiemann Reaction : This reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgresearchgate.net In this process, a phenol (B47542) reacts with chloroform (B151607) in a strong alkaline solution to primarily introduce a formyl group (-CHO) at the ortho position to the hydroxyl group. principlesofchemistry.com For example, phenol can be converted to salicylaldehyde. wikipedia.orgprinciplesofchemistry.com This salicylaldehyde can then be subjected to a subsequent etherification step (propoxylation) as described above to yield 2-propoxybenzaldehyde. The reaction proceeds through the formation of a reactive dichlorocarbene (B158193) intermediate. lscollege.ac.in

| Synthetic Method | Starting Materials | Key Intermediate | Primary Product(s) |

| Friedel-Crafts Formylation | Propoxybenzene, Formylating Agent (e.g., CO/HCl) | Acylium ion or equivalent | Mixture of 2- and 4-propoxybenzaldehyde |

| Direct Propoxylation | Salicylaldehyde, 1-Bromopropane, Base | Salicylaldehyde phenoxide | 2-Propoxybenzaldehyde |

| Reimer-Tiemann Reaction | Phenol, Chloroform, Base | Dichlorocarbene | Salicylaldehyde |

Grignard Reactions in this compound Synthesis

Grignard reactions provide a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of this compound. synarchive.com The strategy typically involves the preparation of an organomagnesium halide from an appropriately substituted aryl halide.

The synthesis would commence with 1-bromo-2-isopropoxybenzene (B1288977) as the starting material. This aryl bromide is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 2-isopropoxyphenylmagnesium bromide. This Grignard reagent, which features a nucleophilic carbon atom bonded to magnesium, is then reacted with an electrophilic formylating agent. tamu.edu A common choice for this step is N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of DMF. libretexts.org A subsequent acidic workup hydrolyzes the resulting intermediate to yield the final product, this compound.

Table of Reaction Steps for Grignard Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 1-Bromo-2-isopropoxybenzene, Magnesium (Mg) | 2-Isopropoxyphenylmagnesium bromide | Formation of the Grignard reagent |

| 2 | 2-Isopropoxyphenylmagnesium bromide, N,N-Dimethylformamide (DMF) | Intermediate adduct | Introduction of the formyl group precursor |

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry increasingly focuses on improving the efficiency, safety, and scalability of chemical production. Advanced techniques like continuous flow chemistry are being explored to optimize the synthesis of fine chemicals, including this compound.

Continuous Flow Chemistry in this compound Production

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. nih.gov This methodology offers numerous advantages, such as superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for automation and process integration. nih.govbeilstein-journals.org

For the production of this compound, a multi-step synthesis could be "telescoped" into a continuous flow system. flinders.edu.au For example, a flow process could be designed based on the direct etherification of salicylaldehyde:

A stream of salicylaldehyde and a base (e.g., potassium hydroxide) in a suitable solvent would be mixed with a stream of 2-bromopropane (B125204) in the first reactor coil. The controlled temperature and rapid mixing in the flow reactor can accelerate the Williamson ether synthesis and minimize side reactions.

The output stream from the first reactor, containing the product, could then pass through an in-line purification module, such as a liquid-liquid separator or a packed bed of a scavenger resin, to remove unreacted materials or byproducts. beilstein-journals.org

The purified stream containing this compound could then be collected.

Microreactor Systems for Nitration of this compound

The nitration of this compound to produce 2-isopropoxy-5-nitrobenzaldehyde (B1313369), a key building block for nitro-substituted Hoveyda-Grubbs metathesis catalysts, has been effectively demonstrated using specialized microreactor systems. One such system employs a flow-through silicon-glass microreactor, specifically designed to handle the corrosive nitration environment. This type of reactor is fabricated using microengineering techniques and is equipped with miniature temperature and corrosion-resistant pressure sensors to allow for precise monitoring and control of the reaction conditions.

The use of a microreactor system allows for the nitration to be conducted in a continuous mode, which is inherently safer than traditional batch processes, especially for a challenging and hazardous process involving reagents like red fuming HNO3. Research has shown that the choice of the micromixer within the system significantly impacts the performance of this two-phase reaction. By leveraging the high heat transfer area of microreactors, reaction times can be drastically reduced to as little as two minutes by increasing the reaction temperature. This efficient and reproducible process has been shown to achieve a productivity of 13 g/h, making it a viable method for the large-scale synthesis of the desired product.

Advantages of Continuous Flow for Exothermic Reactions and Unstable Intermediates

Continuous flow chemistry, particularly in microreactors, offers significant advantages for managing highly exothermic reactions and those involving unstable intermediates. The primary benefits stem from the high surface-area-to-volume ratios and small internal dimensions of these systems, which allow for exceptionally fast and efficient heat and mass transfer.

For strongly exothermic processes like nitration, this superior heat removal capability prevents the formation of local hot spots and temperature gradients, which can lead to thermal runaways and a decrease in reaction selectivity in batch reactors. Precise temperature control ensures that the reaction can be conducted safely even at elevated temperatures.

Furthermore, continuous flow systems enhance safety by minimizing the volume of hazardous materials present at any given time. Unstable or even explosive intermediates can be generated in situ and consumed immediately in a subsequent step within the closed environment of the reactor. This eliminates the need to handle or store large quantities of these sensitive species, a common requirement in batch processing. The ability to precisely control residence time also allows for the optimization of reactions involving short-lived intermediates, expanding the accessible chemical space to reactions previously considered too dangerous or difficult to control.

Temperature and Pressure Control in Microreactors for this compound Transformations

Precise control over temperature and pressure is critical for the successful and safe transformation of this compound, particularly during its exothermic nitration. Microreactors used for this purpose are often fabricated from materials like silicon and glass that are resistant to the harsh reaction conditions. To ensure operational control, these systems are integrated with miniature temperature sensors and corrosion-resistant pressure sensors.

This instrumentation allows for real-time monitoring of the reaction profile. The excellent heat transfer characteristics of microreactors mean that any temperature fluctuations from the exothermic nitration can be quickly and efficiently managed, maintaining the process at the optimal setpoint. This prevents thermal runaway and minimizes the formation of unwanted byproducts. Similarly, pressure control is crucial, especially when operating at elevated temperatures that might be above the solvent's atmospheric boiling point. An adjustable back-pressure regulator can be used to control the release of any gaseous byproducts and maintain the reaction mixture in a single phase, ensuring consistent reaction conditions.

Regioselectivity and Isomer Control in Synthetic Processes

Regioselectivity, the control over which position on a molecule reacts, is a critical aspect of synthesizing derivatives of this compound. In the electrophilic nitration of this compound, the directing effects of the existing substituents on the aromatic ring govern the position of the incoming nitro group. The isopropoxy group (-OCH(CH₃)₂) is a strong activating, ortho-, para- directing group, while the aldehyde group (-CHO) is a deactivating, meta- directing group.

In this specific case, the powerful ortho-, para- directing influence of the isopropoxy group at position 2 dominates. The para position relative to the isopropoxy group is position 5. The ortho positions are 1 and 3, but position 1 is already substituted and position 3 is sterically hindered by the adjacent isopropoxy and aldehyde groups. Therefore, the electrophilic nitration occurs predominantly at the electronically activated and sterically accessible position 5. This leads to the highly regioselective formation of 2-isopropoxy-5-nitrobenzaldehyde as the major product. The use of continuous flow microreactors further enhances this selectivity by providing precise control over reaction parameters like temperature and residence time, which minimizes the formation of undesired isomers.

Catalytic Approaches in this compound Synthesis and Derivatization

Indium Nanoparticles in Allylation Reactions of this compound

Indium nanoparticles (InNPs) have emerged as an effective catalyst for the allylation of carbonyl compounds, a reaction that can be applied to this compound. This process involves the addition of an allyl group to the carbonyl carbon of the aldehyde, resulting in the formation of a homoallylic alcohol. The reaction is typically promoted by InNPs in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature.

In

Role of Catalysts in Selective Nitration (e.g., Hoveyda-Grubbs Catalyst Precursors)

The synthesis of specialized catalysts often involves multi-step processes where the precise modification of organic ligands is critical. In the context of Hoveyda-Grubbs catalysts, which are ruthenium-based complexes widely used in olefin metathesis, this compound serves as a crucial starting material or precursor for the synthesis of a specific, electronically modified ligand. The selective nitration of this compound is a key transformation that yields 2-isopropoxy-5-nitrobenzaldehyde. This nitro-substituted compound is an important building block for the preparation of ligands used in nitro-substituted Hoveyda-Grubbs metathesis catalysts. figshare.comepa.gov

The primary role of this nitration step is not catalyzed by a Hoveyda-Grubbs catalyst itself; rather, it creates a component that enhances the final catalyst's performance. The introduction of a nitro (NO₂) group into the ligand framework leads to catalysts that are electronically activated. nih.govresearchgate.net This electronic modification significantly enhances the catalytic activity compared to the standard second-generation Grubbs' catalyst or the phosphine-free Hoveyda's carbene. nih.gov

Research has demonstrated that the nitration of this compound can be achieved with high selectivity and efficiency using red fuming nitric acid (HNO₃) under continuous flow conditions. figshare.com This methodology allows for a reproducible process suitable for large-scale synthesis of the 2-isopropoxy-5-nitrobenzaldehyde intermediate. figshare.com The resulting nitro-substituted catalysts operate under very mild conditions and have been successfully applied in various types of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis. nih.govresearchgate.net

The following table summarizes the key aspects of this synthetic step:

| Starting Material | Reaction | Product | Role of Product | Impact on Final Catalyst |

| This compound | Selective Nitration | 2-Isopropoxy-5-nitrobenzaldehyde | Building block for catalyst ligand | Enhances catalytic activity through electronic activation nih.govresearchgate.net |

The electronic activation provided by the nitro group leads to catalysts that are dramatically more active, although the enhancement in reactivity is noted to be somewhat lower than that achieved through steric activation. nih.gov

Impact of Catalyst Stability on this compound Formation from Decomposition Products

The compound this compound is a precursor to the catalyst ligand rather than a product of its decomposition. However, the stability of the final catalyst—the nitro-substituted Hoveyda-Grubbs catalyst derived from this precursor—is a critical factor in its synthetic utility, and its decomposition pathways have been extensively studied. The stability of these catalysts directly impacts their efficiency and lifespan in olefin metathesis reactions.

Hoveyda-Grubbs catalysts, while generally more stable than earlier generations, are susceptible to decomposition under various conditions. mdpi.com Factors influencing their stability include the solvent, the presence of oxygen or other external agents, and the specific structural modifications of the ligands. mdpi.combeilstein-journals.orgumicore.com For example, while the solid catalysts are stable in air, they are vulnerable to oxygen when in solution, necessitating that reactions be conducted under an inert atmosphere of argon or nitrogen. umicore.com

Decomposition can be induced by various factors:

Solvents: Boiling in solvents like tetrahydrofuran (THF) or acetonitrile (B52724) (MeCN) can lead to rapid decomposition, even under an argon atmosphere. beilstein-journals.org

Olefins: The presence of ethylene (B1197577) is known to cause catalyst decomposition. umicore.comnih.gov

External Agents: Reagents such as hydroxides, methoxides, and non-bulky primary amines can induce specific degradation pathways. mdpi.com

Research into catalyst design aims to improve stability by modifying the ligand structure. Altering the steric and electronic properties of substituents on the N-heterocyclic carbene (NHC) ligand can significantly increase both the reactivity and stability of second-generation ruthenium catalysts. researchgate.netmdpi.com However, attempts to combine different modes of activation, such as the electronic activation from a nitro group and significant steric hindrance, can lead to a severe decrease in the catalyst's stability. nih.govresearchgate.net

The table below outlines the stability of Hoveyda-Grubbs catalysts under various conditions based on research findings.

| Condition | Effect on Catalyst Stability | Reference |

| Air (solid state) | Prominently stable | beilstein-journals.org |

| Air/Oxygen (in solution) | Vulnerable; decomposition occurs | beilstein-journals.orgumicore.com |

| Boiling in CH₂Cl₂ or CHCl₃ (in air) | Decomposes within 0.5–1 hour | beilstein-journals.org |

| Boiling in THF or MeCN (under argon) | Rapid decomposition within 5–10 minutes | beilstein-journals.org |

| Presence of Ethylene | Induces decomposition | umicore.comnih.gov |

| Presence of Hydroxide (B78521) Ions | Induces a specific degradation pathway | mdpi.com |

Understanding these decomposition mechanisms is crucial for optimizing reaction conditions and for developing more robust catalysts. While decomposed catalysts are generally inactive, research has shown the potential for reactivation. For instance, the inactive species resulting from the decomposition of a first-generation Hoveyda-Grubbs catalyst by ethylene were successfully transformed back into an active species by treatment with a specific organic precursor. nih.gov This highlights ongoing efforts to create a more sustainable and economical catalytic process by addressing the challenge of catalyst stability and decomposition.

Chemical Reactivity and Transformation Studies of 2 Isopropoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-isopropoxybenzaldehyde is activated towards electrophilic attack by the electron-donating isopropoxy group and deactivated by the electron-withdrawing aldehyde group. The interplay of these substituents governs the regioselectivity of substitution reactions.

The introduction of a nitro group (–NO₂) onto the aromatic ring of this compound is a significant transformation, yielding valuable synthetic intermediates. epa.gov

Research has demonstrated the selective and efficient nitration of this compound to produce 2-isopropoxy-5-nitrobenzaldehyde (B1313369). epa.gov This product serves as a crucial building block in the synthesis of ligands for nitro-substituted Hoveyda-Grubbs metathesis catalysts. epa.gov The reaction can be performed effectively using continuous flow chemistry, which allows for a reproducible and scalable process. epa.gov

The nitration of this compound exhibits a high degree of regioselectivity. The directing effects of the substituents on the aromatic ring are the primary determinants of the position of electrophilic attack. The isopropoxy group (–OCH(CH₃)₂) is an ortho-, para-director and an activating group due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde group (–CHO) is a meta-director and a deactivating group, withdrawing electron density from the ring.

These effects combine to strongly favor the substitution of the incoming nitro group at the C-5 position. This position is para to the strongly activating isopropoxy group and meta to the deactivating aldehyde group, making it the most electronically favorable site for electrophilic attack. Consequently, the formation of 2-isopropoxy-5-nitrobenzaldehyde is the predominant outcome, with other regioisomers formed in minimal, if any, amounts. amazonaws.com

The successful synthesis of 2-isopropoxy-5-nitrobenzaldehyde has been achieved using specific nitrating agents and carefully controlled reaction conditions. Red fuming nitric acid (HNO₃) is a commonly employed nitrating agent for this transformation. epa.gov The reaction is typically carried out in a solvent such as dichloromethane (B109758) (CH₂Cl₂).

Temperature control is critical for achieving high selectivity and yield. In traditional batch processing, the reaction mixture is often cooled to temperatures as low as -10 °C. epa.gov In continuous flow microreactor systems, the reaction can be conducted efficiently at slightly higher temperatures, for instance, 10 °C, with very short residence times. epa.gov

| Parameter | Batch Process Details | Continuous Flow Process Details |

|---|---|---|

| Nitrating Agent | Red Fuming HNO₃ | Red Fuming HNO₃ |

| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |

| Temperature | -10 °C | 10 °C |

| Substrate Concentration | ~1.5 M solution of this compound in CH₂Cl₂ | 2.5 M solution of this compound in CH₂Cl₂ |

| Productivity | N/A (Scale dependent) | 13 g/h |

Nitration of this compound

Reactions of the Aldehyde Functional Group

The aldehyde group (–CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ualberta.ca

The most general and characteristic reaction of the aldehyde functional group in this compound is nucleophilic addition. libretexts.org This reaction class involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

While specific studies detailing the application of various nucleophilic addition reactions to this compound are not extensively documented in the reviewed literature, its reactivity can be predicted based on the well-established behavior of aromatic aldehydes. Common nucleophilic addition reactions that this compound is expected to undergo include:

Grignard Reactions: Reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after acidic workup. libretexts.orgchemguide.co.uk The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon. leah4sci.com

Wittig Reaction: Treatment with a phosphonium (B103445) ylide (a Wittig reagent) would convert the aldehyde's carbonyl group into a carbon-carbon double bond, yielding an alkene. organic-chemistry.orgwikipedia.org This reaction proceeds through a cyclic oxaphosphetane intermediate. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) would result in the formation of a cyanohydrin, a molecule containing both a hydroxyl (–OH) and a nitrile (–CN) group attached to the same carbon. libretexts.orgyoutube.com

Reductive Amination: The reaction with an amine in the presence of a reducing agent would form a new C-N bond, converting the aldehyde into a secondary or tertiary amine, depending on the amine used. wikipedia.orgorganic-chemistry.org The process involves the initial formation of an imine intermediate, which is then reduced. pearson.com

Oxidation Reactions to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.netaskfilo.com For this compound, this involves the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH), yielding 2-Isopropoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents under different reaction conditions. organic-chemistry.org

Commonly employed methods for the oxidation of aromatic aldehydes like this compound include the use of reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder oxidants like sodium hypochlorite (B82951) (NaClO). researchgate.net Organocatalytic systems, for instance, using N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant, offer a metal-free alternative for this conversion. organic-chemistry.org The choice of reagent depends on factors such as substrate tolerance to harsh conditions and the desired yield.

Table 1: Oxidation of this compound

| Reactant | Reagent Example | Product | Reaction Type |

|---|

Reduction Reactions to Alcohols

The reduction of this compound results in the formation of the corresponding primary alcohol, 2-Isopropoxybenzyl alcohol. This is a common and crucial reaction that involves the conversion of the carbonyl group of the aldehyde into a hydroxyl group (-CH₂OH).

This reduction is typically accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose in protic solvents like methanol (B129727) or ethanol. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) can be employed, followed by an aqueous workup to yield the alcohol. libretexts.org

Table 2: Reduction of this compound

| Reactant | Reagent Example | Product | Reaction Type |

|---|

Condensation Reactions (e.g., Imines, Schiff Bases, Hydrazones)

This compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of important compounds containing a carbon-nitrogen double bond (C=N). researchgate.netresearchgate.net

Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH₂) leads to the formation of an imine, also known as a Schiff base. nih.govjecst.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the azomethine group (-CH=N-). nih.gov

Hydrazones: When this compound is treated with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine), a condensation reaction occurs to form the corresponding hydrazone. nih.govnih.gov This reaction proceeds via a similar mechanism to imine formation and is a common method for derivatizing aldehydes. organic-chemistry.orgthieme-connect.de

Table 3: Condensation Reactions of this compound

| Amine Derivative | Product Class | General Product Structure |

|---|---|---|

| Primary Amine (RNH₂) | Imine (Schiff Base) | 2-Isopropoxybenzylidene-R-amine |

| Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |

Allylation Reactions and Stereoselectivity (e.g., Homoallylic Alcohols)

The allylation of this compound involves the addition of an allyl group to the carbonyl carbon, producing a homoallylic alcohol. organic-chemistry.org This carbon-carbon bond-forming reaction is significant in synthetic chemistry as it creates a new stereocenter, making the stereoselectivity of the reaction a critical aspect. nih.gov

The reaction is typically carried out using organometallic allylating agents, such as allylmagnesium bromide (a Grignard reagent) or allylboronates. dlut.edu.cn When chiral auxiliaries or catalysts are used, the reaction can proceed with high enantioselectivity or diastereoselectivity, yielding a specific stereoisomer of the homoallylic alcohol product. nih.govdntb.gov.ua The steric hindrance and electronic properties of the 2-isopropoxy group can influence the facial selectivity of the nucleophilic attack on the carbonyl carbon.

Table 4: Allylation of this compound

| Reactant | Reagent Example | Product | Reaction Type |

|---|

Derivatization of this compound

Synthesis of Oximes from this compound

Oximes are chemical compounds containing the R-CH=NOH functional group. The derivatization of this compound to its corresponding oxime is achieved through a condensation reaction with hydroxylamine (B1172632). rsc.orgresearchgate.net Typically, the reaction is performed by treating the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to liberate the free hydroxylamine. rsc.org The resulting this compound oxime can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. wikipedia.org

Table 5: Synthesis of this compound Oxime

| Reactants | Product |

|---|

Formation of Thiosemicarbazones

Thiosemicarbazones are derivatives of aldehydes and ketones formed by condensation with thiosemicarbazide (B42300). ijpsr.com The reaction of this compound with thiosemicarbazide (H₂N-NH-C(=S)NH₂) yields 2-(2-isopropoxybenzylidene)hydrazine-1-carbothioamide. This reaction is generally carried out by refluxing the reactants in a solvent like ethanol, sometimes with the addition of a few drops of an acid catalyst, such as acetic acid, to facilitate the condensation. studiamsu.mdnih.gov The resulting thiosemicarbazone derivatives are of interest due to their coordination chemistry and biological potential. nih.gov

Table 6: Synthesis of this compound Thiosemicarbazone

| Reactants | Product |

|---|

Derivatives with Potential Biological Activity

This compound serves as a scaffold for the synthesis of various derivatives that exhibit a range of biological activities. The structural modifications of the benzaldehyde (B42025) core, particularly at the ortho-position with an isopropoxy group, can influence the interaction of these molecules with biological targets. Research into these derivatives has revealed potential applications in antifungal and anticancer therapies.

The antifungal properties of benzaldehyde derivatives are a subject of considerable interest. Studies have shown that the presence of an ortho-hydroxyl group in the aromatic ring can increase antifungal activity by disrupting cellular antioxidation. nih.govresearchgate.net While direct studies on this compound are limited in this context, related compounds such as 2-hydroxy-4-methoxybenzaldehyde (B30951) have demonstrated significant antifungal efficacy against pathogens like Fusarium graminearum. frontiersin.org This suggests that the ortho-alkoxy group in this compound could be a key feature in designing new antifungal agents. The mechanism of action for these compounds often involves the disruption of the cell membrane and inhibition of essential biosynthetic pathways. frontiersin.org

In the realm of oncology, derivatives of closely related 2-(benzyloxy)benzaldehyde (B185962) have been synthesized and evaluated for their anticancer properties. nih.govmdpi.com These compounds have shown significant activity against cell lines such as the human leukemia cell line (HL-60). nih.gov The mode of action for some of these derivatives involves inducing apoptosis and causing a loss of mitochondrial membrane potential. nih.gov Furthermore, certain benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes. mdpi.com The structural similarity between the isopropoxy and benzyloxy groups suggests that this compound derivatives could also be promising candidates for the development of novel anticancer therapeutics.

Below is a table summarizing the biological activities of some benzaldehyde derivatives related to this compound.

| Derivative Name | Biological Activity | Target/Organism | Key Findings |

| 2-(Benzyloxy)benzaldehyde derivatives | Anticancer | HL-60 cells | Induced apoptosis and loss of mitochondrial membrane potential. nih.gov |

| Benzyloxybenzaldehyde derivatives | Selective ALDH1A3 inhibition | ALDH1A3 enzyme | Potent and selective inhibition, suggesting a promising scaffold for cancer therapy. mdpi.com |

| 2-Hydroxy-4-methoxybenzaldehyde | Antifungal | Fusarium graminearum | Damaged cell membranes and inhibited mycotoxin biosynthesis. frontiersin.org |

| Various benzaldehydes with ortho-hydroxyl groups | Antifungal | Aspergillus species, Saccharomyces cerevisiae | Disruption of cellular antioxidation systems. nih.govresearchgate.net |

Preparation of Fluorinated Diarylheptanoids

Diarylheptanoids are a class of natural products that exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. nih.gov The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability and bioavailability. Consequently, the synthesis of fluorinated diarylheptanoids is an area of active research.

This compound, and more specifically its fluorinated analog, 2-fluoro-5-isopropoxybenzaldehyde, serves as a key starting material in the synthesis of these complex molecules. smolecule.com The general synthetic strategy for diarylheptanoids often involves the coupling of two substituted aromatic rings via a seven-carbon chain.

A plausible synthetic route to fluorinated diarylheptanoids using a derivative of this compound could involve the following key steps:

Aldol (B89426) Condensation: The synthesis would likely begin with an aldol condensation reaction between a fluorinated derivative of this compound and a suitable ketone, such as acetone, to construct the central part of the heptanoid chain.

Further Elaboration: The resulting chalcone-like intermediate would then undergo further reactions to extend the carbon chain and introduce the second aryl group. This could involve another condensation reaction or a coupling reaction.

Functional Group Manipulations: Throughout the synthesis, various functional group manipulations, such as reductions of carbonyl groups to hydroxyls and protection/deprotection steps, would be necessary to achieve the desired final structure.

The following table outlines a hypothetical reaction sequence for the preparation of a fluorinated diarylheptanoid starting from a this compound derivative.

| Step | Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate/Product |

| 1 | 2-Fluoro-5-isopropoxybenzaldehyde | Acetone | Aldol Condensation | Fluorinated chalcone (B49325) derivative |

| 2 | Fluorinated chalcone derivative | Another substituted benzaldehyde | Aldol Condensation | Fluorinated diarylheptanoid precursor |

| 3 | Fluorinated diarylheptanoid precursor | Reducing agent (e.g., NaBH4) | Reduction | Fluorinated diarylheptanoid with hydroxyl groups |

Mechanistic Investigations of this compound Reactions

Reaction Pathway Analysis (e.g., Iminyl Radicals)

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. Iminyl radicals are highly reactive nitrogen-centered intermediates that can undergo a variety of synthetically useful reactions, including cyclizations to form nitrogen-containing heterocycles. researchgate.net The generation of iminyl radicals from imines derived from this compound can be achieved through photoredox catalysis. nih.gov

A plausible reaction pathway for the generation and subsequent reaction of an iminyl radical derived from this compound is as follows:

Imine Formation: this compound is first condensed with a primary amine to form the corresponding imine.

Radical Generation: In the presence of a suitable photocatalyst and a light source, the imine can be oxidized to form an iminyl radical cation. This is often followed by deprotonation to yield the neutral iminyl radical.

Radical Cyclization: If the imine substrate contains an appropriately positioned alkene or alkyne, the iminyl radical can undergo an intramolecular cyclization to form a five- or six-membered ring. This step is typically rapid and regioselective.

Radical Termination/Propagation: The resulting carbon-centered radical can then be trapped by a variety of radical acceptors or undergo further reactions to propagate a radical chain, ultimately leading to the final product.

Transition State Analysis in Stereoselective Reactions

Computational chemistry has become an indispensable tool for elucidating the mechanisms of stereoselective reactions. longdom.org Transition state analysis, often performed using Density Functional Theory (DFT), allows for the prediction of the stereochemical outcome of a reaction by comparing the energies of the different possible transition states.

For reactions involving this compound, such as nucleophilic additions to the carbonyl group or cycloaddition reactions of its derivatives, the stereoselectivity is determined by the relative energies of the diastereomeric transition states. The bulky ortho-isopropoxy group can exert significant steric and electronic influence on the geometry of the transition state.

In a stereoselective reaction of this compound, the following factors are considered in a transition state analysis:

Steric Hindrance: The isopropoxy group can sterically hinder one face of the carbonyl group, favoring the approach of a nucleophile from the less hindered face.

Electronic Effects: The oxygen atom of the isopropoxy group can engage in electronic interactions, such as hydrogen bonding or coordination with a Lewis acid catalyst, which can stabilize certain transition state geometries over others.

By calculating the energies of the competing transition states, it is possible to predict the major diastereomer or enantiomer that will be formed. For example, in a Diels-Alder reaction involving a diene and a dienophile derived from this compound, DFT calculations can be used to compare the energies of the endo and exo transition states, as well as the transition states leading to different facial selectivities, thus predicting the stereochemical outcome of the reaction.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Isopropoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-isopropoxybenzaldehyde, distinct signals are expected for the aldehyde proton, the aromatic protons, and the protons of the isopropoxy group.

The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet in the downfield region of the spectrum, around 9.8-10.5 ppm.

The protons of the benzene (B151609) ring appear in the aromatic region (approximately 6.8-7.9 ppm). Due to the ortho-isopropoxy and aldehyde substituents, these protons will exhibit a complex splitting pattern. For instance, the proton ortho to the aldehyde group and meta to the isopropoxy group is expected to be the most downfield of the aromatic signals.

The isopropoxy group gives rise to two distinct signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is coupled to the six methyl protons, resulting in a septet, while the methyl protons are coupled to the single methine proton, appearing as a doublet.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde H | 10.3 | Singlet | - | 1H |

| Aromatic H | 7.8 (dd) | Doublet of doublets | ~7.8, 1.8 | 1H |

| Aromatic H | 7.6 (ddd) | Doublet of doublets of doublets | ~8.4, 7.2, 1.8 | 1H |

| Aromatic H | 7.1 (d) | Doublet | ~8.4 | 1H |

| Aromatic H | 7.0 (dd) | Doublet of doublets | ~7.8, 7.2 | 1H |

| Isopropoxy CH | 4.7 | Septet | ~6.0 | 1H |

| Isopropoxy CH₃ | 1.4 | Doublet | ~6.0 | 6H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon of the aldehyde group is significantly deshielded and appears far downfield, typically in the range of 190-195 ppm. The aromatic carbons resonate between 110-160 ppm. The carbon atom attached to the isopropoxy group (C2) is expected to be the most shielded of the substituted aromatic carbons, while the carbon attached to the aldehyde group (C1) will also be significantly shifted. The methine and methyl carbons of the isopropoxy group will appear in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 191.0 |

| Aromatic C1 (C-CHO) | 125.0 |

| Aromatic C2 (C-O) | 159.0 |

| Aromatic C3 | 114.0 |

| Aromatic C4 | 136.0 |

| Aromatic C5 | 121.0 |

| Aromatic C6 | 128.0 |

| Isopropoxy CH | 71.0 |

| Isopropoxy CH₃ | 22.0 |

While 1D NMR provides fundamental structural information, 2D NMR techniques offer deeper insights by correlating signals from different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. rsc.orgnist.gov For this compound, an HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments. For example, it would show a correlation peak between the methine proton at ~4.7 ppm and the methine carbon at ~71.0 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nist.gov This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would show cross-peaks between the methine proton of the isopropoxy group and the aromatic proton at the C3 position, confirming the proximity of these groups.

J-Resolved (JRes) Spectroscopy: This technique separates chemical shift information from spin-spin coupling information into two different dimensions. This is useful for simplifying complex, overlapping multiplets in the ¹H NMR spectrum, making it easier to determine coupling constants accurately.

In derivatives of this compound that contain stereocenters, diastereomers may be formed. NMR spectroscopy is a powerful tool for distinguishing between diastereomers. Diastereomers are chemically distinct and, in a chiral environment (like an NMR solvent or even intramolecularly), will have non-identical NMR spectra.

Key differences that can be observed include:

Chemical Shifts: Protons and carbons in diastereomers experience slightly different magnetic environments, leading to distinct chemical shifts.

Coupling Constants: The through-bond coupling constants (J-values) can differ between diastereomers due to variations in dihedral angles between coupled nuclei, as described by the Karplus relationship.

For example, in a derivative with a chiral center adjacent to the aromatic ring, the protons of the isopropoxy group, which are enantiotopic in the parent compound, may become diastereotopic. This would result in them appearing as two separate doublets in the ¹H NMR spectrum, each with its own distinct chemical shift. NOESY experiments can be crucial in assigning the relative stereochemistry by identifying key spatial proximities that are unique to one diastereomer.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. This peak is one of the most prominent in the spectrum.

Absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic isopropoxy group.

A weaker pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹ , which are characteristic of the C-H stretch of an aldehyde group (Fermi resonance).

Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹ .

A strong absorption band around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether linkage.

Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to aromatic C=C stretching and C-H bending vibrations provide a unique pattern for the compound.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2930 | Medium-Strong |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Carbonyl (C=O) Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Aryl Ether C-O Stretch | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₁₂O₂), the molecular weight is 164.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 164.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of a hydrogen radical (-H): This would result in a fragment ion at m/z = 163, corresponding to the [M-H]⁺ ion.

Loss of a methyl radical (-CH₃): Cleavage within the isopropyl group can lead to the loss of a methyl radical, producing a fragment at m/z = 149.

Loss of propene (C₃H₆): A common rearrangement (McLafferty-type or similar) for ethers can lead to the elimination of a neutral propene molecule, resulting in a fragment corresponding to salicylaldehyde (B1680747) cation radical at m/z = 122.

Loss of the isopropyl group (-C₃H₇): This would generate a fragment at m/z = 121.

Loss of the formyl radical (-CHO): Cleavage of the aldehyde group would produce an isopropoxyphenyl cation at m/z = 135.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Identity |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - C₃H₆]⁺ | Loss of propene |

| 121 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 93 | [C₆H₅O]⁺ | Phenyl oxonium ion after rearrangements |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic aldehydes like this compound, the UV-Vis spectrum is typically characterized by two main types of electronic transitions: π → π* and n → π. The π → π transitions are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. The n → π* transitions are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The parent compound, benzaldehyde (B42025), exhibits a strong π → π* absorption band around 248 nm and a weaker, longer-wavelength n → π* band around 283 nm when measured in water. researchgate.net The presence of an isopropoxy group at the ortho position (-OC₃H₇) on the benzene ring is expected to influence these transitions significantly. The isopropoxy group acts as an auxochrome, an electron-donating group that can interact with the π-system of the aromatic ring through resonance. This interaction increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy gap for the π → π* transition.

This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the main absorption bands compared to unsubstituted benzaldehyde. researchgate.net Furthermore, the solvent environment can also influence the absorption maxima. ijcce.ac.ir Polar solvents may stabilize the ground state or the excited state to different extents, leading to shifts in the absorption wavelengths. For instance, n → π* transitions often experience a hypsochromic (blue) shift in polar, protic solvents due to hydrogen bonding at the carbonyl oxygen, which lowers the energy of the non-bonding orbital.

While the specific UV-Vis spectrum for this compound is not widely published, a comparison with related substituted benzaldehydes can provide an estimation of its absorption characteristics.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Benzaldehyde and Related Derivatives

| Compound | Substituent | λmax (π → π) (nm) | λmax (n → π) (nm) | Solvent |

| Benzaldehyde | -H | ~248 | ~283 | Water researchgate.net |

| o-Nitrobenzaldehyde | -NO₂ (ortho) | ~250 | ~350 | Cyclohexane uni-muenchen.desemanticscholar.org |

| p-Nitrobenzaldehyde | -NO₂ (para) | ~250 | ~350 | Cyclohexane uni-muenchen.desemanticscholar.org |

| This compound (Predicted) | -OCH(CH₃)₂ (ortho) | ~255-265 | ~300-320 | Non-polar |

Note: Predicted values are estimations based on the expected electronic effects of the alkoxy group.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize chemical species that have one or more unpaired electrons. Such species are paramagnetic and include free radicals, radical ions, and many transition metal complexes.

The fundamental principle of ESR involves placing a sample in a strong, static magnetic field and irradiating it with a microwave-frequency electromagnetic field. The unpaired electrons, which have a quantum mechanical property called spin, can align with (lower energy state) or against (higher energy state) the applied magnetic field. The microwave radiation can induce transitions between these two spin states when its energy matches the energy difference between them. An ESR spectrum is a plot of microwave absorption against the magnetic field strength.

For the compound this compound in its stable, ground state, all electrons are in paired orbitals. This means the molecule is diamagnetic and does not possess any unpaired electrons. Consequently, This compound is ESR-silent and will not produce a signal in an ESR spectrometer.

The technique would only become applicable in scenarios where this compound is converted into a paramagnetic species. This could occur under specific experimental conditions, such as:

Formation of a Radical Anion or Cation: Through electrochemical reduction or oxidation, an electron could be added to or removed from the molecule's π-system, creating a radical ion.

Reaction Intermediate: In certain chemical reactions, particularly those initiated by UV light or involving radical initiators, this compound could form transient free radical intermediates.

If such a paramagnetic derivative were formed, ESR spectroscopy could provide valuable information about its electronic structure, including the distribution of the unpaired electron's spin density across the molecule, through analysis of the spectrum's g-factor and hyperfine coupling constants.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. It also reveals how multiple molecules are arranged relative to each other in the crystal lattice, a property known as crystal packing.

While a specific crystal structure determination for this compound is not available in the public domain, significant insights can be drawn from the crystallographic analysis of closely related molecules, such as ortho-methoxybenzaldehyde. researchgate.net Such studies serve as excellent models for predicting the solid-state structure of this compound.

Molecular Conformation and Crystal Packing Studies

Based on studies of analogous ortho-alkoxy benzaldehydes, the molecule of this compound is expected to be largely planar with respect to the benzene ring. researchgate.net The key conformational features are the orientations of the aldehyde (-CHO) and isopropoxy (-OCH(CH₃)₂) groups relative to the ring.

Aldehyde Group Orientation: The aldehyde group is likely to be nearly coplanar with the benzene ring to maximize π-conjugation.

Isopropoxy Group Orientation: The orientation of the isopropoxy group is dictated by a balance between electronic effects (conjugation of the oxygen lone pair with the ring) and steric hindrance. Compared to a methoxy (B1213986) group, the bulkier isopropyl group would likely result in a larger torsion angle between the C(ring)-O-C(isopropyl) plane and the plane of the benzene ring to minimize steric clash with the adjacent aldehyde group and the hydrogen atom on the other side of the ring.

The crystal packing, or the arrangement of molecules in the crystal, is governed by a network of non-covalent intermolecular interactions. Studies on various substituted benzaldehydes have shown that crystal structures are often stabilized by a combination of weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking interactions. nih.govrsc.org The specific packing motif (e.g., herringbone, layered, etc.) would depend on the molecule's ability to form efficient and stable supramolecular synthons, which are recognizable patterns of intermolecular interactions. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonds are a critical directional force in determining crystal structures. mdpi.comresearchgate.net In the case of this compound, the molecule contains no classic hydrogen bond donors (such as O-H or N-H groups). However, it possesses two potential hydrogen bond acceptor sites:

The oxygen atom of the carbonyl group (C=O).

The oxygen atom of the ether linkage (-O-).

Computational Chemistry and Theoretical Modeling of 2 Isopropoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like 2-isopropoxybenzaldehyde at the atomic level. These methods solve the Schrödinger equation (or its approximations) to provide insights into molecular geometries, energies, and reactivity.

Density Functional Theory (DFT) Studies on this compound and its Reaction Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying organic molecules like this compound. In a typical DFT study, the focus would be on optimizing the molecular geometry to find its most stable arrangement of atoms.

Furthermore, DFT is invaluable for exploring chemical reactions involving this compound. By calculating the energies of potential intermediates and transition states, researchers can map out reaction pathways. For instance, in an aldehyde-specific reaction, such as a Grignard addition, DFT could be used to model the structure and energy of the initial adduct and any subsequent intermediates, providing a detailed mechanistic picture. While specific studies on this compound are not prevalent, research on related benzaldehyde (B42025) derivatives often employs DFT to elucidate reaction mechanisms, such as hemiaminal and Schiff base formation. researchgate.netnih.gov

Conformational Analysis and Energy Minima (e.g., Semiempirical Methods, B3LYP Functional)

The presence of the flexible isopropoxy group in this compound means that the molecule can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable of these conformations, which are the ones that exist at energy minima on the potential energy surface.

Initial explorations of the conformational landscape might employ less computationally intensive semiempirical methods to quickly identify a range of possible stable structures. Following this, a more accurate method like DFT, with a well-established functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), would be used to re-optimize these structures and determine their relative energies. researchgate.net The B3LYP functional is a hybrid functional that combines Hartree-Fock theory with DFT, offering a good balance of accuracy and computational cost for many organic systems. q-chem.com The results of such an analysis would reveal the preferred orientation of the isopropoxy group relative to the benzaldehyde ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 90° | 0.0 |

| C | 180° | 1.8 |

This table is for illustrative purposes to show how data from conformational analysis would be presented. Actual values would require specific calculations.

Basis Set Selection and Solvent Effects (e.g., PCM Model)

The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, a Pople-style basis set, such as 6-31G(d), is often a good starting point, with larger basis sets like 6-311+G(d,p) providing higher accuracy.

Chemical reactions are typically carried out in a solvent, which can significantly influence the behavior of the solute. To account for this, computational models can incorporate solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. gaussian.com This model would be essential for accurately predicting the properties and reactivity of this compound in a solution-phase environment.

Molecular Dynamics Simulations for Conformational Preferences

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, an MD simulation would involve placing the molecule in a simulated box, often with explicit solvent molecules, and observing its conformational changes over a period of nanoseconds or longer. frontiersin.org The trajectory from the simulation can be analyzed to determine the population of different conformers, providing a more realistic picture of the molecule's flexibility and preferred shapes at a given temperature. This method is particularly useful for understanding how the molecule explores its conformational space and the barriers between different energy minima. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

For this compound, DFT calculations could be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR data. sonar.ch

UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption bands in the UV-Vis spectrum.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Property | Predicted Value | Experimental Value |

| ¹H NMR (CHO proton, ppm) | 10.2 | 10.4 |

| ¹³C NMR (C=O carbon, ppm) | 192.5 | 191.8 |

| IR (C=O stretch, cm⁻¹) | 1695 | 1688 |

This table illustrates the comparison between predicted and experimental data. Actual values would require specific calculations and experimental measurements.

Modeling of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. rsc.org For any proposed reaction involving this compound, quantum chemical calculations can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. ucsb.edumit.edu

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. researchgate.netosti.gov For example, in a nucleophilic addition to the carbonyl group of this compound, DFT calculations could be used to model the transition state for the formation of the new carbon-nucleophile bond, providing crucial insights into the reaction's feasibility and kinetics. canterbury.ac.uk

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.net Computational approaches provide a powerful means to systematically investigate these relationships, offering insights that can guide the synthesis of more potent and selective analogs.

A hypothetical SAR study of this compound could be initiated to explore its potential as an antifungal agent. This would involve the computational analysis of a series of analogs where the isopropoxy group and the substitution pattern on the benzaldehyde scaffold are systematically modified. The goal would be to identify key structural features that contribute to the compound's antifungal efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

A key component of computational SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a hypothetical series of this compound analogs, a 2D-QSAR model could be developed. In this model, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog. These descriptors would then be correlated with their experimentally determined antifungal activities (e.g., Minimum Inhibitory Concentration - MIC).

An example of a simplified 2D-QSAR equation for a series of benzaldehyde derivatives might look like:

log(1/MIC) = c1(logP) + c2(σ) + c3(MR) + constant

Where:

log(1/MIC) represents the antifungal activity.

logP is the logarithm of the partition coefficient, a measure of hydrophobicity.

σ (Sigma) is the Hammett constant, representing the electronic effect of a substituent.

MR is the molar refractivity, a measure of steric bulk.

c1, c2, c3 are the regression coefficients determined from the analysis.

The following interactive table presents hypothetical data for a series of this compound analogs and their calculated descriptors, which could be used to build a QSAR model.

| Compound ID | R1-Substituent | logP | σ | MR | Predicted log(1/MIC) |

| 1 | H | 2.1 | 0.00 | 48.5 | 1.8 |

| 2 | 4-Cl | 2.8 | 0.23 | 53.5 | 2.1 |

| 3 | 4-OCH3 | 1.9 | -0.27 | 53.7 | 1.7 |

| 4 | 4-NO2 | 2.0 | 0.78 | 54.1 | 2.5 |

| 5 | 3-CH3 | 2.6 | -0.07 | 53.1 | 1.9 |

This QSAR model would suggest that electron-withdrawing groups (positive σ) and increased hydrophobicity (higher logP) might enhance the antifungal activity of this compound derivatives.

3D-QSAR and Pharmacophore Modeling:

To further refine the SAR understanding, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. pharmacy180.com These methods would analyze the three-dimensional steric and electrostatic fields of the aligned molecules to identify regions where modifications would likely lead to improved activity. pharmacy180.com

Pharmacophore modeling is another powerful tool that could be used to identify the essential three-dimensional arrangement of chemical features required for antifungal activity. A hypothetical pharmacophore model for this compound analogs might consist of a hydrogen bond acceptor (the aldehyde oxygen), a hydrophobic region (the isopropoxy group), and an aromatic ring.

Drug Design and Discovery Computational Protocols

The insights gained from SAR studies can be directly applied to the rational design of new drug candidates through various computational protocols. These protocols aim to identify novel molecules with improved potency, selectivity, and pharmacokinetic properties.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov In the context of this compound, if a putative fungal protein target were identified, a virtual screening campaign could be launched.

The process would involve:

Target Preparation: Obtaining or modeling the 3D structure of the target protein.

Library Preparation: Assembling a large database of virtual compounds.

Molecular Docking: Computationally predicting the binding mode and affinity of each compound in the library to the active site of the target protein.

Hit Selection: Ranking the compounds based on their docking scores and selecting a subset for experimental testing.

The following interactive table illustrates a hypothetical output from a virtual screening campaign targeting a fungal enzyme, with compounds ranked by their predicted binding affinity.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Mode | Key Interactions |

| ZINC12345 | -9.5 | Binds to active site cleft | H-bond with Ser120, Pi-pi stacking with Phe250 |

| CHEMBL67890 | -9.2 | Occupies hydrophobic pocket | Hydrophobic interactions with Leu80, Val100 |

| PUBCHEM11223 | -8.8 | Interacts with catalytic residues | H-bond with Asp150, Ionic interaction with Lys50 |

| This compound | -7.5 | Binds near active site | H-bond with Asn122 |

De Novo Design:

De novo design is a computational approach that involves building novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's active site. nih.gov This technique could be used to generate entirely new chemical scaffolds that retain the key pharmacophoric features of this compound but possess improved drug-like properties.

ADMET Prediction:

An essential part of modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties, helping to prioritize candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development. For newly designed analogs of this compound, computational ADMET profiling would be a critical step before committing to chemical synthesis.

Applications in Advanced Materials and Chemical Technologies

Ligands in Coordination Polymers

While not typically used as a direct ligand, 2-isopropoxybenzaldehyde is a valuable precursor for synthesizing more complex ligands for coordination polymers. Coordination polymers are multi-dimensional structures consisting of metal ions linked by organic molecules known as ligands. The properties of these materials—such as porosity, luminescence, and catalytic activity—are highly dependent on the structure of the organic ligand. mdpi.comrsc.org

The aldehyde functional group of this compound is readily converted into a Schiff base (or imine) through a condensation reaction with a primary amine. sapub.orgnih.govmdpi.com This reaction creates a new, larger molecule containing an azomethine (-HC=N-) group, which is an excellent coordination site for metal ions. nih.gov By choosing an amine with additional functional groups, multifunctional ligands can be designed. These Schiff base ligands, featuring the isopropoxy moiety, can then be reacted with various metal salts to assemble coordination polymers. The isopropoxy group itself can influence the solubility, stability, and electronic properties of the final polymeric material.

Precursors for Metathesis Catalysts (e.g., Hoveyda-Grubbs Catalysts)